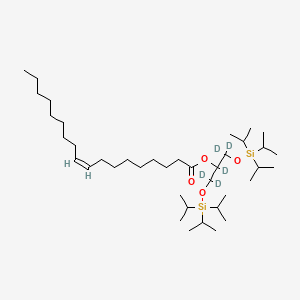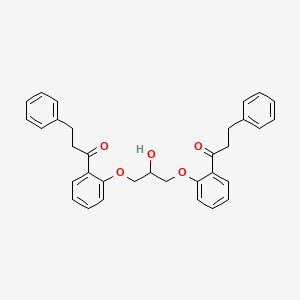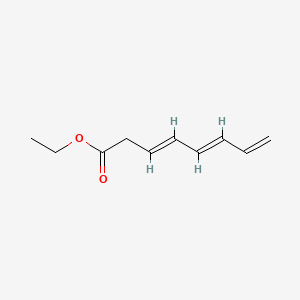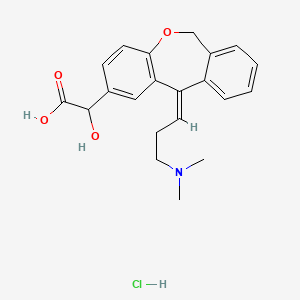
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions and Electrophile Behavior
Research indicates that derivatives of triisopropylsilyl compounds, such as 1,2-bis-triisopropylsilanylsulfanyl-alkenes, are significant in cross-coupling reactions. These compounds demonstrate unique reactivity toward electrophiles, leading to various double-addition products and cyclic adducts, which are valuable in synthetic chemistry (Gareau, Tremblay, Gauvreau, & Juteau, 2001).
Structural Analysis and Polymorphism
Studies involving compounds related to triisopropylsilyl, like 1,4-bis(triisopropylsilyl)buta-1,3-diyne, have been focused on understanding their polymorphic forms and molecular geometries using X-ray analysis and DFT calculations. This research provides insights into the structural properties and potential applications of these materials in material science and molecular engineering (Rodríguez-López, Nesterov, & Youngblood, 2016).
Synthesis of Complex Organic Molecules
There is significant interest in the synthesis of complex organic molecules using triisopropylsilyl compounds. For example, the synthesis of unsymmetrical 1,1'-disubstituted bis(1,2,3-triazole)s using monosilylbutadiynes with triisopropylsilyl as a protecting group illustrates the versatility and importance of these compounds in organic synthesis (Doak, Scanlon, & Simpson, 2011).
Triglyceride Analogues for Imaging Applications
In the field of medical imaging, research into glyceryl 2-oleoyl 1,3-bis[omega-(3-amino-2,4,6-triiodophenyl)] alkanoates, which are structurally similar to 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5, has shown promise. These compounds are being evaluated for their potential use as hepatographic agents in computed tomography, demonstrating the application of triisopropylsilyl derivatives in the development of new imaging agents (Weichert, Longino, Bakan, Spigarelli, Chou, Schwendner, & Counsell, 1995).
Propiedades
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21-/i30D2,31D2,38D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGUYRKBNBNIX-UUQFUAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine-d6](/img/no-structure.png)







![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)


